MSNBA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

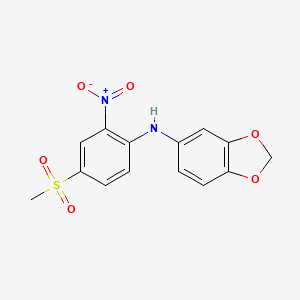

N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVYUOPHDIDJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852702-51-3 | |

| Record name | N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unveiling of MSNBA: A Technical Guide to the Selective GLUT5 Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the chemical compound MSNBA, a potent and selective inhibitor of the fructose transporter GLUT5. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, mechanism of action, and its implications in cancer and metabolic disease research.

Chemical Identity and Properties

The full chemical name of this compound is N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine .[1] It is also known by several synonyms, including GLUT5-IN-1.[1]

Below is a summary of its key chemical data:

| Property | Value | Reference |

| CAS Number | 852702-51-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂O₆S | [1] |

| Molecular Weight | 336.32 g/mol | [1] |

| IUPAC Name | N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine | [1] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)--INVALID-LINK--[O-] | [1] |

Mechanism of Action: Selective Inhibition of GLUT5

This compound functions as a potent and selective competitive inhibitor of the solute carrier family 2 member 5 (SLC2A5), commonly known as GLUT5.[5][6] GLUT5 is a facilitative transporter responsible for the cellular uptake of fructose. The inhibitory effect of this compound is highly specific to GLUT5, with no significant activity against other glucose transporters such as GLUT1, GLUT2, GLUT3, and GLUT4.[5][7] This selectivity makes this compound a valuable tool for studying the specific roles of fructose metabolism in various physiological and pathological processes.

The inhibitory potency of this compound has been quantified in several studies:

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | GLUT5 proteoliposomes | 0.10 ± 0.03 mM | [6] |

| IC₅₀ | MCF7 cells (in the presence of 10 mM fructose) | 5.8 ± 0.5 µM | [6][7][8] |

| Kᵢ | MCF7 cells | 3.2 ± 0.4 µM | [5][6][7][8] |

Experimental Protocols

Fructose Uptake Inhibition Assay in MCF7 Cells

This protocol outlines the methodology to assess the inhibitory effect of this compound on fructose uptake in the MCF7 breast cancer cell line.

Materials:

-

MCF7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Cytochalasin B

-

[¹⁴C]-D-fructose

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed MCF7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with PBS. Pre-incubate the cells for 5 minutes with a buffer containing 50 µM cytochalasin B to inhibit glucose transporters (GLUT1 and GLUT2).[6][8]

-

Inhibition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 30 minutes).[6][8]

-

Fructose Uptake: Initiate fructose uptake by adding 10 mM D-fructose containing [¹⁴C]-D-fructose (0.5 µCi/mL).[6][8]

-

Termination: Stop the uptake after a defined time (e.g., 2 or 30 minutes) by washing the cells three times with ice-cold PBS.[6][8]

-

Cell Lysis and Measurement: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ and Kᵢ values by plotting the inhibition of fructose uptake against the concentration of this compound.[6][8]

Signaling Pathways and Biological Effects

Inhibition of GLUT5 by this compound has significant implications for cancer cell metabolism and proliferation, particularly in cancers that exhibit high GLUT5 expression. By blocking fructose uptake, this compound can disrupt downstream metabolic pathways that are crucial for cancer cell growth and survival.

The Role of GLUT5 in Cancer

Numerous cancers, including those of the breast, lung, and colon, upregulate GLUT5 expression to utilize fructose as an alternative energy source, especially in the glucose-deprived tumor microenvironment.[9][10] This fructose metabolism supports various oncogenic processes, including proliferation, metastasis, and drug resistance.[11]

Downstream Signaling Pathways Affected by this compound

GLUT5-mediated fructose metabolism has been shown to influence key signaling pathways involved in cancer progression. Inhibition of GLUT5 with this compound is expected to modulate these pathways.

-

AMPK/mTORC1 Pathway: In lung cancer cells, fructose utilization via GLUT5 has been shown to suppress AMP-activated protein kinase (AMPK) and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1).[12][13] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Therefore, this compound, by inhibiting fructose uptake, is predicted to lead to the activation of AMPK and inhibition of mTORC1, thereby impeding cancer cell growth.[12][13]

-

Fatty Acid Synthesis: GLUT5-mediated fructose metabolism can fuel fatty acid synthesis, providing essential building blocks for new membranes in rapidly dividing cancer cells.[12][13] Inhibition of this process by this compound can limit the proliferative capacity of cancer cells.

The following diagram illustrates the proposed signaling pathway affected by this compound:

Caption: Proposed signaling pathway affected by this compound-mediated GLUT5 inhibition.

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a critical research tool for elucidating the role of fructose metabolism in health and disease. Its high selectivity for GLUT5 allows for the specific investigation of fructose-dependent pathways. The information compiled in this technical guide, from its fundamental chemical properties to its effects on cellular signaling, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting GLUT5. Further studies into the precise synthesis and in vivo efficacy of this compound and its analogs are warranted to advance its potential clinical applications.

References

- 1. N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | C14H12N2O6S | CID 4783927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 852702-51-3|N-(4-Methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine|BLD Pharm [bldpharm.com]

- 3. 1,3-Benzodioxol-5-amine, N-[4-(methylsulfonyl)-2-nitrophenyl]- | 852702-51-3 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The roles of GLUT5 in cancer progression, metastasis, and drug resistance [accscience.com]

- 12. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 13. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

MSNBA: A Selective Inhibitor of the Fructose Transporter GLUT5

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine, commonly known as MSNBA, has emerged as a significant pharmacological tool for studying the specific transport of fructose by the glucose transporter 5 (GLUT5).[1][2] GLUT5, a member of the facilitative glucose transporter (GLUT, SLC2) family, is unique in its high specificity for fructose and its inability to transport other monosaccharides like glucose and galactose.[1] Given the association of elevated fructose metabolism with various pathologies, including metabolic disorders and cancer, selective inhibitors of GLUT5 such as this compound are invaluable for both basic research and as potential therapeutic leads.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory properties, selectivity, mechanism of action, and the experimental protocols utilized for its characterization.

Core Properties of this compound

This compound was identified through a virtual screening of over six million compounds against a homology model of human GLUT5, followed by in vitro validation.[1][2] It has been characterized as a potent and selective competitive inhibitor of GLUT5-mediated fructose transport.[1][2][4][5]

Quantitative Inhibitory Data

The inhibitory potency of this compound against human GLUT5 has been determined in different experimental systems, yielding distinct IC50 and Ki values. These are summarized in the table below for clear comparison.

| Parameter | Value | Experimental System | Notes | Reference |

| IC50 | 0.10 ± 0.03 mM | GLUT5 in proteoliposomes | Entrance counter-flow transport assay. This assay involves substrate exchange and a high substrate concentration, which may overestimate the IC50 value. | [1] |

| IC50 | 5.8 ± 0.5 µM | Native GLUT5 in MCF7 cells | Fructose uptake assay in the presence of 10 mM fructose and 50 µM cytochalasin B to inhibit GLUT2. | [1][6] |

| Ki | 3.2 ± 0.4 µM | Native GLUT5 in MCF7 cells | Determined by Dixon plot analysis of fructose uptake at varying fructose and this compound concentrations. Demonstrates competitive inhibition. | [1][6] |

| IC50 | 0.25 ± 0.08 µM | HT-29 cells (colon cancer) | Cell viability assay after 24h incubation. | [3] |

| IC50 | 12.51 ± 1.41 µM | CoN cells (normal colon epithelium) | Cell viability assay after 24h incubation. | [3] |

Selectivity Profile

A key attribute of this compound is its high selectivity for GLUT5 over other glucose transporters. This specificity is crucial for its use as a chemical probe to dissect the physiological and pathological roles of fructose transport.

| Transporter | Substrate Tested | Effect of 2 mM this compound | Reference |

| GLUT1 | Glucose | No inhibition | [1] |

| GLUT2 | Fructose/Glucose | No inhibition | [1] |

| GLUT3 | Glucose | No inhibition | [1] |

| GLUT4 | Glucose | No inhibition | [1] |

| GlcPSe (bacterial) | Glucose | No inhibition | [1] |

Mechanism of Action

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of GLUT5.[1][6] This indicates that this compound binds to the same site as fructose, or a site that overlaps with the fructose binding site, thereby preventing fructose from binding and being transported across the cell membrane.

Computational docking studies, combined with mutagenesis and functional assays, suggest that this compound binds near the active site of GLUT5.[1][5] The interaction is thought to involve residues from both the N-terminal and C-terminal domains of the transporter.[7] A key residue for the selective recognition of this compound by GLUT5 has been identified as Histidine 387 (H387) .[1][5] This residue is not conserved in other GLUT members, providing a structural basis for the observed selectivity.[1] The putative binding of this compound involves interactions with several other residues, including S143, T171, Q288, Q289, N294, and Y297.[7][8]

Signaling Pathway and Inhibition

The following diagram illustrates the process of GLUT5-mediated fructose transport and its competitive inhibition by this compound.

Caption: GLUT5-mediated fructose transport and competitive inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound.

Fructose Transport Assay in Proteoliposomes

This in vitro assay assesses the direct effect of this compound on the transport activity of purified and reconstituted GLUT5 protein.

Methodology:

-

Protein Expression and Purification: Human GLUT5 is expressed in a suitable system (e.g., yeast) and purified using affinity chromatography.

-

Proteoliposome Reconstitution: The purified GLUT5 protein is reconstituted into artificial lipid vesicles (proteoliposomes).

-

Entrance Counter-flow Assay:

-

Proteoliposomes are preloaded with a high concentration of non-radioactive fructose (e.g., 200 mM).

-

The proteoliposomes are then diluted into a solution containing a low concentration of radioactively labeled fructose (e.g., 10 µM C14-fructose) and the test compound (this compound).

-

The assay is initiated by adding the proteoliposomes to the assay solution.

-

Transport is stopped at specific time points (e.g., 1 minute) by adding an ice-cold stop solution.

-

The proteoliposomes are collected by filtration, and the amount of internalized radioactive fructose is quantified by scintillation counting.

-

-

Data Analysis: The relative transport activity in the presence of this compound is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Fructose Uptake Assay in MCF7 Cells

This cell-based assay evaluates the inhibitory effect of this compound on native GLUT5 in a human breast cancer cell line known to express this transporter.

Methodology:

-

Cell Culture: MCF7 cells are cultured to near confluency in appropriate growth medium.

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 5 minutes). To isolate GLUT5 activity, a GLUT2 inhibitor such as cytochalasin B (e.g., 50 µM) is included in all assay conditions, as MCF7 cells also express GLUT2.[1]

-

Initiation of Fructose Uptake: The uptake assay is initiated by adding a solution containing a defined concentration of fructose (e.g., 10 mM) and radioactively labeled fructose.

-

Termination of Uptake: After a specific incubation time (e.g., 2 to 30 minutes), the uptake is stopped by washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

For IC50 determination, fructose uptake is measured at a fixed fructose concentration and varying this compound concentrations.

-

For Ki determination (Dixon plot), uptake is measured at multiple fixed fructose concentrations and varying this compound concentrations.

-

Cell Viability Assay

This assay determines the effect of GLUT5 inhibition by this compound on the proliferation and survival of cancer cells that rely on fructose metabolism.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells) and normal control cells (e.g., CoN normal colon epithelium cells) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are incubated with a range of this compound concentrations (e.g., 1 µM to 1000 µM) for a specified period (e.g., 24 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. IC50 values are calculated from the dose-response curves.

Experimental and Discovery Workflow

The identification and characterization of this compound followed a logical progression from computational screening to in vitro and cell-based validation.

Caption: Workflow for the discovery and validation of this compound as a GLUT5 inhibitor.

Conclusion

This compound stands out as the first identified potent and selective chemical probe for the human fructose transporter GLUT5.[1][2] Its well-characterized competitive mechanism of action and high specificity make it an indispensable tool for investigating the roles of GLUT5 in health and disease. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their studies or to discover and characterize novel GLUT5 inhibitors. The continued application of this compound in preclinical models will be crucial for validating GLUT5 as a therapeutic target for conditions such as cancer and metabolic syndrome.

References

- 1. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. [vivo.health.unm.edu]

- 3. Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

MSNBA: A Targeted Approach to Disrupting Fructose Metabolism in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing understanding of the metabolic reprogramming in cancer cells has opened new avenues for therapeutic intervention. One such promising target is the glucose transporter 5 (GLUT5), a specific transporter for fructose, which is increasingly implicated in the proliferation and survival of various cancers. N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) has emerged as a potent and selective inhibitor of GLUT5, offering a unique tool to probe the role of fructose metabolism in oncology and a potential scaffold for the development of novel anti-cancer agents. This whitepaper provides a comprehensive technical overview of the applications of this compound in oncology studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data Summary

This compound has demonstrated significant and selective inhibitory activity against GLUT5 in various cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Potency of this compound against GLUT5

| Cancer Cell Line | Assay Type | Parameter | Value | Reference |

| Breast Cancer (MCF7) | Fructose Uptake | Kᵢ | 3.2 ± 0.4 µM | [1] |

| Breast Cancer (MCF7) | Fructose Uptake (in the presence of 10 mM fructose) | IC₅₀ | 5.8 ± 0.5 µM | [1] |

| Colon Cancer (HT-29) | Cell Viability | IC₅₀ | 0.25 ± 0.08 µM |

Table 2: Effect of this compound on Cancer Cell Viability

| Cancer Cell Line | Treatment Concentration | Incubation Time | Percent Decrease in Viability | Reference |

| Colon Cancer (HT-29) | 1 µM | 24 hours | 55% | |

| Colon Cancer (HT-29) | 10 µM | 24 hours | 51% | |

| Normal Colon Epithelium (CoN) | 1 µM | 24 hours | ~2% | |

| Normal Colon Epithelium (CoN) | 10 µM | 24 hours | ~8% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in oncology research, synthesized from available literature.

In Vitro GLUT5 Inhibition Assay (Fructose Uptake Assay)

This protocol outlines the procedure to measure the inhibitory effect of this compound on fructose uptake in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-D-fructose (radiolabeled fructose)

-

Cytochalasin B (to inhibit other glucose transporters)

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Plate cancer cells in a multi-well plate and grow to confluence.

-

Preparation of Solutions: Prepare stock solutions of this compound and cytochalasin B in a suitable solvent (e.g., DMSO). Prepare a working solution of [¹⁴C]-D-fructose in PBS.

-

Pre-incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound and a fixed concentration of cytochalasin B (e.g., 50 µM) in PBS for a specified time (e.g., 10 minutes) at 37°C.

-

Fructose Uptake: Initiate fructose uptake by adding the [¹⁴C]-D-fructose solution to each well.

-

Termination of Uptake: After a defined incubation period (e.g., 2-5 minutes), stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of fructose uptake at each this compound concentration and calculate the IC₅₀ and/or Kᵢ values.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29) and a normal cell line for comparison (e.g., CoN)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The inhibition of GLUT5 by this compound disrupts the metabolic flux of fructose, impacting downstream signaling pathways crucial for cancer cell growth and survival.

GLUT5-Mediated Fructose Metabolism and its Inhibition by this compound

Fructose, upon entering the cancer cell via GLUT5, is phosphorylated and enters glycolysis, providing energy and building blocks for proliferation. This compound competitively binds to GLUT5, blocking this initial step.

Caption: Inhibition of fructose transport by this compound.

Impact of GLUT5 Inhibition on AMPK/mTORC1 Signaling

GLUT5-mediated fructose metabolism has been shown to suppress AMP-activated protein kinase (AMPK), a key energy sensor, and subsequently activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which promotes cell growth and proliferation. By inhibiting GLUT5, this compound can lead to the activation of AMPK and inhibition of mTORC1.

Caption: this compound's effect on the AMPK/mTORC1 pathway.

Experimental Workflow for Studying this compound's Effects

A typical workflow to investigate the anti-cancer properties of this compound involves a series of in vitro and potentially in vivo experiments.

Caption: Research and development workflow for this compound.

Preclinical and Clinical Status

To date, published research on this compound has been limited to in vitro studies. There is currently no publicly available data from preclinical in vivo animal models or human clinical trials. The promising in vitro results, particularly the selective cytotoxicity towards cancer cells, strongly warrant further investigation in preclinical models to assess efficacy, pharmacokinetics, and safety.

Conclusion and Future Directions

This compound represents a valuable chemical probe for dissecting the role of fructose metabolism in cancer and holds promise as a lead compound for the development of a new class of anti-cancer therapeutics. Its ability to selectively inhibit GLUT5 and induce cancer cell death highlights the potential of targeting fructose metabolism as a therapeutic strategy. Future research should focus on comprehensive preclinical evaluation of this compound in various cancer models to establish its in vivo efficacy and safety profile, which will be critical for its potential translation into the clinical setting. Further studies are also needed to fully elucidate the downstream metabolic and signaling consequences of GLUT5 inhibition in a wider range of cancer types.

References

Investigating Fructose Metabolism with Mass Spectrometry-Based Nutrient Analysis (MSNBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a simple sugar found in fruits, honey, and high-fructose corn syrup, has garnered significant attention in metabolic research due to its association with various health conditions when consumed in excess.[1][2][3] Unlike glucose, fructose is primarily metabolized in the liver, where it can be converted into glucose, lactate, and fatty acids.[1][4] This distinct metabolic pathway, which bypasses key regulatory steps of glycolysis, has implications for hepatic insulin resistance, hypertriglyceridemia, and increased liver fat.[1][5] Understanding the intricacies of fructose metabolism is therefore crucial for developing therapeutic strategies for metabolic diseases.

Mass Spectrometry-Based Nutrient Analysis (MSNBA) offers a powerful and sensitive platform for elucidating the metabolic fate of fructose. This technology enables the precise quantification of fructose and its downstream metabolites in various biological matrices, providing valuable insights into metabolic fluxes and pathway dysregulation. This technical guide provides an in-depth overview of the application of this compound to the study of fructose metabolism, detailing experimental protocols, data presentation, and key metabolic pathways.

Principles of this compound for Fructose Analysis

This compound encompasses a range of techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify metabolites.[6][7] These methods offer high sensitivity and specificity, allowing for the detection of low-concentration metabolites like fructose in complex biological samples such as serum, plasma, and urine.[7][8] The general principle involves the ionization of target molecules and their separation based on their mass-to-charge ratio. For robust quantification, isotopically labeled internal standards, such as ¹³C-labeled fructose, are often employed.[9]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate this compound studies. Below are generalized protocols for sample preparation and analysis using GC-MS and UPLC-MS/MS for fructose quantification.

Sample Preparation (Serum/Plasma)

-

Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

-

Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., [¹³C₆]fructose) to the sample.

-

Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Derivatization (for GC-MS): The collected supernatant is dried under a stream of nitrogen. The dried residue is then derivatized to increase volatility. A common method is O-methyloxime peracetate derivatization.[7][8]

UPLC-MS/MS Analysis

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like fructose.

-

Column: A HILIC column (e.g., Acquity UPLC BEH Amide column).

-

Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate).

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for fructose and its internal standard.

-

GC-MS Analysis

-

Gas Chromatography:

-

Column: A capillary column suitable for sugar analysis (e.g., a DB-5ms column).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: An oven temperature gradient is used to separate the derivatized sugars.

-

-

Mass Spectrometry:

Data Presentation

Quantitative data from this compound studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Serum/Plasma Fructose Concentrations Measured by Mass Spectrometry

| Condition | Sample Size (n) | Fructose Concentration (µmol/L) | Mass Spectrometry Method | Reference |

| Healthy Individuals (Fasting) | 3 | 5.7 ± 0.6 | UPLC-MS/MS | [6][10] |

| Healthy Individuals (60 min post 15g fructose load) | 3 | 150.3 ± 41.7 | UPLC-MS/MS | [6][10] |

| Healthy Individuals (180 min post 15g fructose load) | 3 | 8.4 ± 0.6 | UPLC-MS/MS | [6][10] |

| Patients Evaluated for Diabetes | Not Specified | 46 ± 25.22 | GC/MS | [7][8] |

Table 2: 24-Hour Urinary Fructose Excretion Measured by UPLC-MS/MS

| Fructose Consumption Level | Sample Size (n) | Median Urinary Fructose (µmol/day) [IQR] | Reference |

| Low (1.4 g/day ) | 10 | 36.1 [26.4-64.2] | [6][10] |

| Normal (31 g/day ) | 15 | 142.3 [98.8-203.0] | [6][10] |

| High (70 g/day ) | 16 | 238.9 [127.1-366.1] | [6][10] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visual representations of metabolic pathways and experimental procedures are essential for clear communication of complex information.

Caption: Hepatic fructose metabolism pathway.

Caption: Generalized this compound experimental workflow.

References

- 1. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 2. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fructolysis - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 7. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fructose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

The Role of MSNBA in Diabetes and Obesity Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, such as diabetes and obesity, has spurred intensive research into novel therapeutic targets. One such target is the glucose transporter 5 (GLUT5), which is primarily responsible for fructose uptake. Excessive fructose consumption has been linked to metabolic disorders, including insulin resistance and dyslipidemia.[1] The selective inhibition of GLUT5, therefore, presents a promising strategy for mitigating the detrimental effects of high fructose diets. This technical guide focuses on N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a potent and selective inhibitor of GLUT5, and its application in diabetes and obesity research.

This compound: A Selective GLUT5 Inhibitor

This compound was identified through virtual screening of a large chemical library and subsequent in vitro evaluation.[2][3] It has been shown to be a selective inhibitor of human GLUT5, with no significant activity against other glucose transporters like GLUT1, GLUT2, GLUT3, and GLUT4.[2][3][4] This selectivity is crucial for a therapeutic agent, as it minimizes off-target effects.

Mechanism of Action

This compound acts as a competitive inhibitor of fructose transport via GLUT5.[1][2][4] Docking studies and mutagenesis have indicated that this compound binds near the active site of the transporter protein.[1][2][3] A key determinant for this specific recognition is a histidine residue (H387) present in GLUT5.[1][2][3] By blocking the entry of fructose into cells, this compound can potentially alleviate the metabolic stress associated with high fructose levels.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various experimental systems. A summary of the key quantitative data is presented in the tables below for easy comparison.

Table 1: Inhibitory Potency of this compound on GLUT5

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.10 ± 0.03 mM | GLUT5 proteoliposomes | [1] |

| IC50 | 5.8 ± 0.5 µM | MCF7 cells (in the presence of 10 mM fructose) | [1][4] |

| Ki | 3.2 ± 0.4 µM | MCF7 cells | [1][2][4] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Concentration of this compound | Incubation Time | Effect on Viability | Reference |

| HT-29 (colon cancer) | 1 µM | 24 h | 55% decrease | [4] |

| HT-29 (colon cancer) | 10 µM | 24 h | 51% decrease | [4] |

| Normal colon epithelium | 1 µM - 10 µM | 24 h | Barely affected | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections describe the key experimental protocols used to characterize this compound.

GLUT5 Fructose Transport Assay in Proteoliposomes

This in vitro assay assesses the direct inhibitory effect of this compound on purified GLUT5 protein reconstituted into artificial lipid vesicles.

Methodology:

-

Preparation of Proteoliposomes: Purified GLUT5 protein is reconstituted into liposomes using methods like freeze-thaw sonication.

-

Transport Assay: The proteoliposomes are incubated with a solution containing radioactively labeled fructose (e.g., ¹⁴C-fructose) and varying concentrations of this compound.

-

Measurement: The uptake of radiolabeled fructose into the proteoliposomes is measured over time using a scintillation counter.

-

Data Analysis: The rate of fructose transport is calculated and plotted against the concentration of this compound to determine the IC50 value.

Fructose Uptake Assay in MCF7 Cells

This cell-based assay evaluates the inhibitory effect of this compound in a more physiologically relevant context. MCF7 cells are a human breast cancer cell line known to express GLUT5.

Methodology:

-

Cell Culture: MCF7 cells are cultured to confluence in appropriate media.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes). To isolate GLUT5-mediated transport, other glucose transporters can be inhibited using agents like cytochalasin B (50 µM).

-

Fructose Uptake: The uptake is initiated by adding a solution containing fructose (e.g., 10 mM) and a tracer amount of radioactively labeled fructose.

-

Termination and Measurement: After a specific time (e.g., 2-30 minutes), the uptake is stopped by washing the cells with ice-cold buffer. The intracellular radioactivity is then measured.

-

Data Analysis: The inhibition of fructose uptake by this compound is analyzed using methods like Dixon plots to determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive).

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of the experimental workflow for identifying GLUT5 inhibitors and the proposed signaling pathway affected by this compound.

Experimental Workflow for GLUT5 Inhibitor Discovery

This diagram illustrates the logical flow from computational screening to in vitro validation of GLUT5 inhibitors like this compound.

Proposed Signaling Pathway of this compound Action in Metabolic Regulation

This diagram depicts the proposed mechanism by which this compound, through the inhibition of GLUT5, may influence downstream metabolic pathways relevant to diabetes and obesity.

References

The Discovery and Development of MSNBA: A Selective GLUT5 Inhibitor for Fructose-Dependent Pathologies

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose, a monosaccharide increasingly prevalent in modern diets, has been implicated in a range of metabolic disorders and is now recognized as a key energy source for various cancers. The transport of fructose into cells is primarily mediated by the glucose transporter 5 (GLUT5), making it a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of the discovery and development of N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a potent and selective inhibitor of GLUT5. We delve into the virtual screening process that led to its identification, its mechanism of action as a competitive inhibitor, and the quantitative data supporting its efficacy and selectivity. Furthermore, this document details the key experimental protocols for assessing this compound's activity and explores the downstream signaling pathways affected by GLUT5 inhibition, offering insights into its potential therapeutic applications in oncology and metabolic diseases.

Introduction: The Role of Fructose and GLUT5 in Disease

Increased consumption of fructose has been linked to a variety of health issues, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Emerging evidence also highlights the critical role of fructose metabolism in driving the proliferation of several types of cancer, including breast, colon, and lung cancer.[1][2] The primary transporter responsible for the cellular uptake of fructose is the solute carrier family 2 member 5 (SLC2A5), commonly known as GLUT5. Unlike other glucose transporters, GLUT5 exhibits high specificity for fructose.[3] This specificity, coupled with its overexpression in various cancer cells, positions GLUT5 as an attractive target for therapeutic intervention.[4] The development of selective GLUT5 inhibitors holds the promise of disrupting fructose-dependent metabolic pathways in cancer cells with minimal impact on glucose metabolism in healthy tissues.

Discovery of this compound: A Virtual Screening Approach

The identification of this compound as a selective GLUT5 inhibitor was the result of a comprehensive in silico virtual screening campaign.[5] This computational approach has become an integral part of modern drug discovery, enabling the rapid screening of vast chemical libraries against a biological target.

Virtual Screening Workflow

The virtual screening process for GLUT5 inhibitors involved several key steps, beginning with the generation of a three-dimensional homology model of the human GLUT5 transporter. A library of over 6 million commercially available compounds was then computationally docked into the putative substrate-binding site of the GLUT5 model. The compounds were ranked based on their predicted binding affinity and interactions with key amino acid residues within the binding pocket. The top-ranking compounds were then selected for in vitro validation.

Caption: Virtual screening workflow for the identification of GLUT5 inhibitors.

This compound: Chemical Properties and Synthesis

The virtual screening and subsequent in vitro validation identified N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine, abbreviated as this compound, as a lead compound.

Chemical Structure:

-

IUPAC Name: N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine[6]

-

CAS Number: 852702-51-3[6]

-

Molecular Formula: C14H12N2O6S[6]

-

Molecular Weight: 336.32 g/mol [6]

Synthesis: A detailed, publicly available, step-by-step synthesis protocol for this compound has not been described in the scientific literature. The initial discovery publication states that the compound was synthesized by TriMen Chemicals S.A.[7]

Quantitative Data: Efficacy and Selectivity of this compound

In vitro studies have demonstrated the potent and selective inhibitory activity of this compound against GLUT5. The key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell/System | Value | Reference |

| Ki | MCF7 cells | 3.2 ± 0.4 µM | [8] |

| IC50 | GLUT5 in proteoliposomes | 0.10 ± 0.03 mM | |

| IC50 | Fructose uptake in MCF7 cells | 5.8 ± 0.5 µM | [9] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 | Reference |

| HT-29 | Colon Cancer | 0.25 ± 0.08 µM | [7] |

| CoN (normal colon) | Normal Colon Epithelium | 12.51 ± 1.41 µM | [7] |

These data highlight that this compound is a potent inhibitor of GLUT5-mediated fructose transport and exhibits significant cytotoxic effects on cancer cells that are dependent on this transporter, while having a much lower impact on normal cells.

Experimental Protocols

GLUT5 Inhibition Assay in Proteoliposomes

This assay assesses the direct inhibitory effect of this compound on purified GLUT5 protein reconstituted into artificial lipid vesicles.

Methodology:

-

Protein Purification and Reconstitution: Human GLUT5 is expressed and purified from a suitable expression system (e.g., Sf9 insect cells). The purified protein is then reconstituted into liposomes composed of a defined lipid mixture (e.g., a brain lipid extract) using a detergent-removal method such as dialysis or size-exclusion chromatography.

-

Transport Assay: The proteoliposomes are loaded with a non-radioactive sugar. The transport reaction is initiated by diluting the proteoliposomes into a buffer containing radiolabeled fructose (e.g., 14C-fructose) and the test compound (this compound) at various concentrations.

-

Quenching and Measurement: At specific time points, the transport is stopped by rapid filtration through a nitrocellulose filter to separate the proteoliposomes from the external radioactive substrate. The radioactivity retained on the filter, corresponding to the amount of fructose transported into the proteoliposomes, is measured by scintillation counting.

-

Data Analysis: The initial rates of fructose transport are calculated and plotted against the concentration of this compound to determine the IC50 value.

Fructose Uptake Inhibition Assay in MCF7 Cells

This cell-based assay evaluates the ability of this compound to inhibit fructose uptake in a cancer cell line known to overexpress GLUT5.

Methodology:

-

Cell Culture: MCF7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency in multi-well plates.

-

Pre-incubation: Prior to the assay, the cells are washed with a glucose-free buffer and pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. To inhibit any potential fructose transport by GLUT2, cytochalasin B can be included in the incubation buffer.[9]

-

Uptake Initiation: The fructose uptake is initiated by adding a solution containing radiolabeled fructose (e.g., 14C-fructose) to each well.

-

Uptake Termination and Lysis: After a short incubation period (e.g., 2-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioactive substrate. The cells are then lysed to release the intracellular contents.

-

Measurement and Analysis: The amount of radioactivity in the cell lysates is measured using a scintillation counter. The rate of fructose uptake is calculated and normalized to the protein concentration. The percentage of inhibition is plotted against the this compound concentration to determine the Ki and IC50 values.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29) and control normal cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the transport of fructose through GLUT5. This blockade of fructose uptake has significant downstream consequences on cellular metabolism and signaling pathways that are crucial for cancer cell proliferation and survival.

Inhibition of Fructose-Driven Metabolism

By preventing fructose from entering the cell, this compound effectively starves cancer cells of a key energy and carbon source. Fructose can be metabolized through glycolysis to generate ATP and can also be shunted into the pentose phosphate pathway (PPP) to produce NADPH and precursors for nucleotide biosynthesis. Inhibition of GLUT5 disrupts these vital metabolic processes.

Impact on Downstream Signaling Cascades

Recent studies have elucidated the signaling pathways that are influenced by GLUT5-mediated fructose metabolism. The inhibition of fructose uptake by this compound is expected to modulate these pathways, leading to a reduction in cancer cell proliferation and survival.

-

AMPK/mTORC1 Pathway: Fructose metabolism has been shown to activate the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. By blocking fructose uptake, this compound can lead to the downregulation of this pro-growth signaling cascade.

-

Fatty Acid Synthesis: Fructose metabolites can serve as precursors for de novo lipogenesis, a process that is often upregulated in cancer cells to support membrane biosynthesis and signaling molecule production. Inhibition of GLUT5 can therefore lead to a reduction in fatty acid synthesis, further impeding cancer cell growth.[1]

Caption: Signaling pathways affected by GLUT5 inhibition with this compound.

Preclinical Development and Future Perspectives

The discovery of this compound represents a significant milestone in the development of targeted therapies for fructose-dependent diseases. While the initial in vitro data are promising, further preclinical development is necessary to evaluate its therapeutic potential.

Current Status and Future Directions:

-

In Vivo Efficacy: Preclinical studies in animal models of cancer and metabolic diseases are required to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

-

Toxicity and Safety: Comprehensive toxicology studies are needed to determine the safety profile of this compound and to identify any potential off-target effects.

-

Lead Optimization: The chemical structure of this compound can be further optimized through medicinal chemistry efforts to improve its potency, selectivity, and drug-like properties.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to GLUT5 inhibition will be crucial for the clinical development of this compound or its analogs.

Conclusion

This compound has emerged as a first-in-class, potent, and selective inhibitor of the fructose transporter GLUT5. Its discovery through virtual screening and subsequent in vitro characterization have provided a valuable chemical tool to probe the role of fructose metabolism in health and disease. The ability of this compound to inhibit fructose uptake and suppress the growth of cancer cells highlights the therapeutic potential of targeting GLUT5. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and to pave the way for a new class of targeted therapies for cancer and metabolic disorders.

References

- 1. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of GLUT5 in cancer progression, metastasis, and drug resistance [accscience.com]

- 3. unm.flintbox.com [unm.flintbox.com]

- 4. GLUT5-overexpression-related tumorigenic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | C14H12N2O6S | CID 4783927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 9. researchgate.net [researchgate.net]

MSNBA as a Chemical Probe for GLUT5: A Technical Guide

Introduction

Glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a facilitative transporter with high specificity for fructose. Unlike other members of the GLUT family, it does not transport glucose or galactose.[1] Under normal physiological conditions, GLUT5 is primarily expressed in the small intestine, sperm, and kidney cells.[1] However, its overexpression has been identified in various cancer types, including breast, lung, and colorectal cancer, where it facilitates fructose uptake to support tumor growth and proliferation.[2][3][4] This makes GLUT5 a compelling therapeutic target for cancer and metabolic diseases.[5] The development of selective inhibitors is crucial for studying its biological functions and validating it as a drug target. N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) was identified as the first selective and potent chemical probe for GLUT5, enabling detailed investigation into the transporter's role in health and disease.[5][6][7]

Quantitative Data: Inhibitory Profile of this compound

This compound has been characterized across various assays to determine its potency and selectivity for GLUT5. The data reveals its efficacy in both reconstituted systems and cancer cell lines.

Table 1: Inhibitory Potency of this compound against Human GLUT5

| Assay System | Cell Line / Preparation | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Cell-Based Fructose Uptake | MCF7 (Breast Cancer) | Kᵢ (competitive inhibition) | 3.2 ± 0.4 µM | [5][7][8][9] |

| Cell-Based Fructose Uptake | MCF7 (Breast Cancer) | IC₅₀ | 5.8 ± 0.5 µM | [7][9][10] |

| Cell Viability | HT-29 (Colon Cancer) | IC₅₀ | 0.25 ± 0.08 µM | [3] |

| Cell Viability | CoN (Normal Colon) | IC₅₀ | 12.51 ± 1.41 µM | [3] |

| In Vitro Fructose Transport | GLUT5 Proteoliposomes | IC₅₀ | 0.10 ± 0.03 mM (100 µM) |[7][10][11] |

Table 2: Selectivity of this compound

| Transporter | Substrate Tested | Effect of this compound | Reference(s) |

|---|---|---|---|

| Human GLUT5 | Fructose | Potent Inhibition | [5][7][10] |

| Human GLUT1 | Glucose | No effect | [5][7][10] |

| Human GLUT2 | Glucose / Fructose | No effect | [5][7][10] |

| Human GLUT3 | Glucose | No effect | [5][7][10] |

| Human GLUT4 | Glucose | No effect | [5][7][10] |

| Bacterial GlcPSe | Glucose | No effect |[5][7][10] |

Mechanism of Action

This compound functions as a competitive inhibitor of fructose transport through GLUT5.[5][9] Molecular docking and mutagenesis studies indicate that this compound binds near the transporter's active site.[1][5] The specificity of this compound for GLUT5 is attributed to key amino acid differences in the binding pocket compared to other GLUT isoforms. Specifically, the residue Histidine 387 (H387) in GLUT5 has been identified as a critical determinant for inhibitor discrimination.[5][7][11]

Caption: Competitive inhibition of GLUT5 by this compound.

Experimental Protocols

This compound's utility as a probe is demonstrated in various experimental settings. Below are detailed methodologies for key assays.

Protocol 1: Fructose Uptake Inhibition Assay in a Cancer Cell Line (MCF7)

This protocol is designed to measure the inhibitory effect of this compound on GLUT5-mediated fructose uptake in a cellular context. MCF7 cells are a suitable model as they express GLUT1, GLUT2, and GLUT5.[7]

Workflow Diagram:

Caption: Workflow for this compound inhibition assay in MCF7 cells.

Methodology Details:

-

Cell Culture: MCF7 cells are cultured to confluence in appropriate multi-well plates.

-

Isolating GLUT5 Activity: To specifically measure GLUT5 activity, transport via other fructose-capable transporters like GLUT2 must be blocked. Cells are pre-incubated with cytochalasin B (typically 50 µM), a potent GLUT2 inhibitor that does not affect GLUT5.[7][9]

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the cells at a range of concentrations.[8] A vehicle control (DMSO only) is included.

-

Uptake Initiation: The transport assay is started by adding a known concentration of radiolabeled fructose (e.g., 10 mM ¹⁴C-fructose).[9]

-

Incubation and Termination: The reaction proceeds for a specific duration. For initial velocity measurements, a short time point like 2 minutes is used, while endpoint inhibition can be measured at 30 minutes.[1][9] The uptake is rapidly terminated by washing the cells with an ice-cold stop solution (e.g., PBS) to remove extracellular fructose.

-

Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: The results are used to generate dose-response curves, from which the IC₅₀ value is calculated. A Dixon plot, where the reciprocal of the uptake velocity is plotted against the inhibitor concentration, can be used to determine the inhibition constant (Kᵢ) and confirm the competitive inhibition mechanism.[1][9]

Protocol 2: In Vitro Fructose Transport Assay in Proteoliposomes

This cell-free system allows for the direct measurement of this compound's effect on purified GLUT5 protein reconstituted into artificial lipid vesicles (proteoliposomes).

Methodology Details:

-

Protein Reconstitution: Purified human GLUT5 protein is reconstituted into liposomes composed of a defined lipid mixture.

-

Assay Method: The "entrance counter-flow" transport method is commonly used.[7] Proteoliposomes are pre-loaded with a high concentration of non-radiolabeled fructose.

-

Transport Initiation: The proteoliposomes are then diluted into a solution containing a low concentration of radiolabeled fructose (e.g., 10 µM ¹⁴C-fructose) in the presence or absence of this compound.[1] The efflux of internal cold fructose drives the influx ("counter-flow") of external labeled fructose.

-

Time Points and Termination: Aliquots are removed at various time points and the transport is stopped by passing the proteoliposomes through an ion-exchange column to separate them from the external medium.

-

Quantification and Analysis: The radioactivity within the collected proteoliposomes is measured. The rate of fructose transport is calculated and compared between the this compound-treated and control groups to determine the IC₅₀.[7][11]

Application in Research: Elucidating the Role of GLUT5 in Cancer

This compound is a critical tool for dissecting the fructose-dependent pathways that support cancer progression. High fructose intake is associated with increased cancer risk, and GLUT5 is the primary mediator of this effect.[2] By selectively blocking GLUT5, researchers can confirm the role of fructose metabolism in driving cancer cell proliferation and survival.

Studies have shown that GLUT5-mediated fructose utilization in cancer cells stimulates key metabolic pathways, including fatty acid synthesis, and activates pro-growth signaling cascades like AMPK/mTORC1.[12][13] Inhibition of GLUT5 with this compound has been shown to significantly decrease the viability of colon and breast cancer cells, while having a much smaller effect on normal cells, demonstrating a potential therapeutic window.[3][14]

Caption: Role of GLUT5 in cancer and its inhibition by this compound.

This compound is an invaluable chemical probe that has enabled significant advances in understanding the biological role of the GLUT5 fructose transporter. Its high potency and selectivity allow for the precise dissection of fructose-mediated signaling pathways, particularly in the context of cancer metabolism. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers and drug development professionals aiming to investigate GLUT5 and explore its potential as a therapeutic target. The successful application of this compound continues to validate GLUT5's role in disease and paves the way for the development of next-generation inhibitors for clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. The roles of GLUT5 in cancer progression, metastasis, and drug resistance [accscience.com]

- 3. Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUT5-overexpression-related tumorigenic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. [vivo.health.unm.edu]

- 7. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | transporter | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 14. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Inhibition of GLUT5 by MSNBA in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) is a potent and selective inhibitor of the glucose transporter 5 (GLUT5), which is responsible for fructose transport.[1][2][3] GLUT5 is overexpressed in various cancer types, including colon and breast cancer, and is implicated in cancer cell proliferation and survival.[2][4] This makes GLUT5 an attractive therapeutic target. This compound has been shown to competitively inhibit fructose uptake via GLUT5, leading to decreased viability of cancer cells while having minimal effect on normal cells.[1][2][4] This application note provides a detailed protocol for an in vitro assay to evaluate the effect of this compound on the viability of cancer cells.

Signaling Pathway: GLUT5-Mediated Fructose Transport and its Inhibition by this compound

The diagram below illustrates the mechanism of fructose uptake by cancer cells via the GLUT5 transporter and its competitive inhibition by this compound. In this pathway, fructose enters the cell through the GLUT5 transporter. This compound competes with fructose for binding to the transporter, thereby blocking fructose uptake and inhibiting downstream metabolic processes that contribute to cell proliferation.

Caption: GLUT5-mediated fructose uptake and its inhibition by this compound.

Experimental Protocol: this compound In Vitro Cell Viability Assay

This protocol describes a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Normal colon epithelium cell line (e.g., CCD 841 CoN) for control[1]

-

Breast cancer cell line (e.g., MCF7)[2]

-

Complete cell culture medium (specific to the cell lines used)

-

This compound (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

The following diagram outlines the key steps of the in vitro cell viability assay.

Caption: Workflow for the this compound in vitro cell viability assay.

Procedure:

-

Cell Seeding:

-

Culture cancer cells (e.g., HT-29) and normal cells (e.g., CCD 841 CoN) to optimal density.

-

Trypsinize and count the cells.

-

Seed the cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.[1] A vehicle control (medium with DMSO) should also be prepared.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

-

Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Carefully remove the medium containing MTT.

-

Add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Pipette up and down several times to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the this compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC50) value for this compound in the cancer cell line.

-

Expected Results and Data Presentation

The results of the this compound in vitro assay can be summarized in tables for easy comparison of its effects on different cell lines and at various concentrations and time points.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Decrease in Cell Viability |

| HT-29 (Colon Cancer) | 1 | 24 | 55%[1][4] |

| HT-29 (Colon Cancer) | 10 | 24 | 51%[1][4] |

| CCD 841 CoN (Normal Colon) | 1 | 24 | 2%[4] |

| CCD 841 CoN (Normal Colon) | 10 | 24 | 8%[4] |

| HT-29 (Colon Cancer) | 1 | 48 | 47%[4] |

| HT-29 (Colon Cancer) | 10 | 48 | 50%[4] |

| CCD 841 CoN (Normal Colon) | 1 | 48 | 4%[4] |

| CCD 841 CoN (Normal Colon) | 10 | 48 | 9%[4] |

Table 2: Inhibitory Potency of this compound

| Parameter | Cell Line | Value |

| IC50 | HT-29 | 0.25 ± 0.08 µM[4] |

| IC50 | CCD 841 CoN | 12.51 ± 1.41 µM[4] |

| IC50 | MCF7 (Fructose Uptake) | 5.8 ± 0.5 µM[2] |

| Ki (Competitive Inhibition) | MCF7 (Fructose Uptake) | 3.2 ± 0.4 µM[2][3] |

This application note provides a comprehensive protocol for assessing the in vitro efficacy of the GLUT5 inhibitor, this compound, against cancer cells. The provided data indicates that this compound selectively reduces the viability of cancer cells that are dependent on fructose for their proliferation, highlighting its potential as a targeted therapeutic agent. Researchers can adapt this protocol to investigate the effects of this compound on other cancer cell lines and to further explore the role of fructose metabolism in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for MSNBA in MCF7 Breast Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MCF7 cell line is an estrogen receptor (ER)-positive human breast cancer cell line that is widely used in cancer research as a model for luminal A type breast cancer.[1][2][3] These cells are responsive to estrogen and are a valuable tool for studying the effects of potential anti-cancer compounds. This document provides detailed protocols for investigating the effects of a novel compound, MSNBA (Methyl-Substituted Novel Benzopyran Analog), on the MCF7 cell line, including methods for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Data Presentation

The following tables summarize representative quantitative data from studies of this compound's effects on the MCF7 cell line.

Table 1: Cytotoxicity of this compound on MCF7 Cells

| Timepoint | IC50 Value (µM) |

| 24 hours | 45.2 ± 3.1 |

| 48 hours | 22.8 ± 2.5 |

| 72 hours | 15.1 ± 1.9 |

IC50: The concentration of this compound that inhibits 50% of cell growth.

Table 2: Effect of this compound (25 µM) on MCF7 Cell Cycle Distribution

| Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (Untreated) | 65.2 ± 4.3 | 20.1 ± 2.1 | 14.7 ± 1.8 | 2.1 ± 0.5 |

| 24 hours | 72.5 ± 5.1 | 15.3 ± 1.9 | 12.2 ± 1.5 | 8.9 ± 1.1 |

| 48 hours | 78.9 ± 6.2 | 10.1 ± 1.4 | 11.0 ± 1.3 | 15.4 ± 2.3 |

Table 3: Apoptosis Induction by this compound (25 µM) in MCF7 Cells (Annexin V/PI Staining)

| Treatment Duration | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |

| Control (Untreated) | 96.3 ± 2.8 | 2.1 ± 0.6 | 1.1 ± 0.3 | 0.5 ± 0.2 |

| 24 hours | 80.1 ± 5.5 | 10.2 ± 1.8 | 7.5 ± 1.2 | 2.2 ± 0.7 |

| 48 hours | 65.7 ± 6.1 | 18.9 ± 2.5 | 12.3 ± 1.9 | 3.1 ± 0.9 |

Experimental Protocols

MCF7 Cell Culture and Maintenance

A crucial first step is the proper maintenance of the MCF7 cell line to ensure experimental reproducibility.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[4]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[4][5]

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[6]

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 or 1:4 split ratio.

-

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on MCF7 cells and to calculate the IC50 value.

-

Materials:

-

MCF7 cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Protocol:

-

Seed MCF7 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[7]

-

Replace the medium in the wells with the this compound dilutions. Include untreated and vehicle (DMSO) control wells.

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value from a dose-response curve.

-

Caption: Workflow for the MTT Cell Viability Assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Materials:

-

MCF7 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed MCF7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24 and 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension as per the manufacturer's protocol.[7]

-

Incubate in the dark for 15 minutes at room temperature.[7]

-

Analyze the cells using a flow cytometer within one hour.

-

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Materials:

-

MCF7 cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Seed and treat MCF7 cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.[7]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.[7]

-

Analyze the DNA content using a flow cytometer.

-

Mechanism of Action: Signaling Pathway